4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol
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Overview
Description
4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with a dimethylaminoethoxy group, followed by a series of condensation reactions to introduce the diphenylbutanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups like nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylaminoethoxy group can interact with biological membranes, altering their properties and affecting signal transduction pathways. This interaction can modulate the activity of neurotransmitters or other signaling molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol: This compound shares a similar core structure but includes a chlorine atom, which can significantly alter its chemical properties and reactivity.
4-[2-(Diethylamino)ethoxy]phenyl (phenyl)methanone: Another related compound with a different amino group, which affects its pharmacological profile and applications.
Uniqueness
4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25-26,28H,17-20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBUBGBAISEBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697833 |
Source
|
Record name | 4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97151-03-6 |
Source
|
Record name | 4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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